molecular formula C19H19NO2 B1350864 1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 884497-57-8

1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B1350864
CAS No.: 884497-57-8
M. Wt: 293.4 g/mol
InChI Key: LEZHJNVNHSKUMV-UHFFFAOYSA-N
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Description

1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound with the molecular formula C19H19NO2 It is characterized by the presence of an indole ring, a phenoxyethyl group, and an aldehyde functional group

Preparation Methods

The synthesis of 1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenol and indole-3-carbaldehyde.

    Formation of Phenoxyethyl Intermediate: The 3,5-dimethylphenol is reacted with an appropriate alkylating agent to form the 3,5-dimethylphenoxyethyl intermediate.

    Coupling Reaction: The phenoxyethyl intermediate is then coupled with indole-3-carbaldehyde under suitable reaction conditions to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring and aldehyde group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

    1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-methanol: This compound has a similar structure but with a hydroxyl group instead of an aldehyde group.

    1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-acetic acid: This compound has a carboxylic acid group instead of an aldehyde group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(3,5-dimethylphenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14-9-15(2)11-17(10-14)22-8-7-20-12-16(13-21)18-5-3-4-6-19(18)20/h3-6,9-13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHJNVNHSKUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397309
Record name 1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-57-8
Record name 1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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